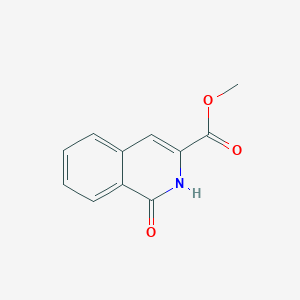

1-氧代-1,2-二氢异喹啉-3-羧酸甲酯

描述

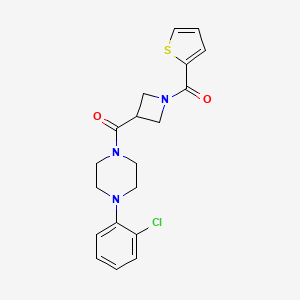

“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is also known by its IUPAC name, "methyl 1-oxo-2H-isoquinoline-3-carboxylate" .

Synthesis Analysis

The synthesis of “Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” involves the reaction of 2-carboxymethylbenzaldehyde hippuric acid adduct with methanol and solid potassium hydroxide .Molecular Structure Analysis

The molecular structure of “Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is represented by the InChI code: 1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) .Physical And Chemical Properties Analysis

“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is a solid at room temperature . It has a molecular weight of 203.2 and a flash point of 219.7 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.01, indicating its lipophilicity . The water solubility of the compound is 0.922 mg/ml .科学研究应用

- Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and its derivatives have been investigated as potent inhibitors against acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in Alzheimer’s disease (AD) by hydrolyzing acetylcholine (ACh) into choline and acetic acid. Inhibiting AChE helps maintain higher ACh levels in the synaptic cleft, potentially improving cognitive function.

- Although not directly related to Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, its structural motifs may inspire the design of novel EZH2 inhibitors. EZH2, a histone lysine methyltransferase, is implicated in cancer aggressiveness, metastasis, and poor prognosis . Researchers could explore modifications of this scaffold to develop potent EZH2 inhibitors.

- Compound 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas, which contains a similar quinoline moiety, exhibited potent antibacterial activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis . While not identical, this finding suggests that Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate derivatives might also possess antibacterial properties.

- The synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and related compounds involves interesting chemistry. Researchers have reported facile synthetic routes, such as N-acetylation followed by DBU-promoted isomerization . These methods contribute to the broader field of organic synthesis.

Acetylcholinesterase Inhibition

EZH2 Inhibition

Antibacterial Activity

Synthetic Methodology

安全和危害

“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

属性

IUPAC Name |

methyl 1-oxo-2H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYAPCOWWDVERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)

![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)

![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)